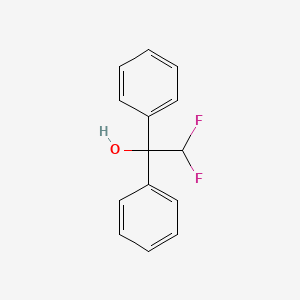

![molecular formula C14H10Cl3NO2S B2893221 2-[(2-chlorophenyl)sulfinyl]-N-(2,4-dichlorophenyl)acetamide CAS No. 339107-87-8](/img/structure/B2893221.png)

2-[(2-chlorophenyl)sulfinyl]-N-(2,4-dichlorophenyl)acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-[(2-Chlorophenyl)sulfinyl]-N-(2,4-dichlorophenyl)acetamide, commonly known as sulfachlorpyridazine (SCP), is a synthetic antibiotic that is used to treat bacterial infections. It belongs to the class of drugs known as sulfonamides, which are antibiotics that act by inhibiting bacterial growth. SCP is usually administered orally or intravenously, and it has been used for a variety of infections, including urinary tract infections, bronchitis, and skin infections.

科学的研究の応用

Structural Elucidation and Synthesis

Research has been dedicated to understanding the structural elements essential for selectivity across monoamine transporters, using analogues of modafinil. This includes exploring substitutions on diphenyl rings to improve binding affinity and selectivity, contributing to the development of potential treatments for psychostimulant abuse (Okunola-Bakare et al., 2014). Additionally, the thermal degradation of modafinil and its analogues during gas chromatography-mass spectrometry analysis has been studied, revealing key degradation products and their implications for routine analysis (Dowling et al., 2017).

Neurochemical Mechanisms

Investigations into modafinil's neurochemical substrates have highlighted its occupancy of dopamine and norepinephrine transporters in vivo, suggesting a mechanism of action involving modulation of these transporters (Madras et al., 2006). This provides a foundation for understanding its potential in treating disorders beyond narcolepsy.

Enantioselective Synthesis

The enantioselective synthesis of modafinil using chiral complexes of titanium and diethyltartarate highlights advanced methodologies in producing modafinil with specific optical activities, offering insights into the synthesis of pharmacologically active enantiomers (Taghizadeh et al., 2016).

Antiviral and Antimicrobial Properties

Research into novel derivatives of modafinil-like compounds has explored their antiviral and antimicrobial properties, opening avenues for the development of new therapeutic agents against various pathogens (Ghosh et al., 2008).

Asymmetric Synthesis and Nanocatalysis

The use of functionalized silica-based mesoporous MCM-41 as a novel nanocatalyst for the asymmetric sulfoxidation of sulfides, including the synthesis of modafinil and its derivatives, showcases the integration of nanotechnology in pharmaceutical synthesis. This approach not only enhances yield but also contributes to the green chemistry paradigm by offering a sustainable synthesis route (Taghizadeh, 2017).

特性

IUPAC Name |

2-(2-chlorophenyl)sulfinyl-N-(2,4-dichlorophenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10Cl3NO2S/c15-9-5-6-12(11(17)7-9)18-14(19)8-21(20)13-4-2-1-3-10(13)16/h1-7H,8H2,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAUCLUQSANKZTK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)S(=O)CC(=O)NC2=C(C=C(C=C2)Cl)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10Cl3NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(2-chlorophenyl)sulfinyl]-N-(2,4-dichlorophenyl)acetamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[2-[(E)-2-cyano-3-(2-methoxy-4-nitroanilino)-3-oxoprop-1-enyl]phenyl] naphthalene-1-carboxylate](/img/structure/B2893138.png)

![2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2893139.png)

![N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]naphthalene-2-sulfonamide](/img/structure/B2893143.png)

![1-(4-Tert-butylbenzoyl)-4-{[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B2893151.png)

![Ethyl 5-(3-fluorobenzamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2893152.png)

![6-butyl-3-(4-phenyl-1,2,3,6-tetrahydropyridine-1-carbonyl)isothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2893153.png)

![5-ethyl-8,9,10,11-tetrahydrobenzo[4,5]thieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine-3(2H)-thione](/img/structure/B2893157.png)

![N-(4-chlorophenyl)-3-[5-(trifluoromethyl)pyridin-2-yl]benzamide](/img/structure/B2893158.png)

![2-(4-chlorophenyl)-4H-chromeno[4,3-c]pyrazole](/img/structure/B2893160.png)